Taxinine B
Description
Structure
3D Structure
Properties
Molecular Formula |
C37H44O11 |
|---|---|
Molecular Weight |
664.7 g/mol |
IUPAC Name |
[(1R,2R,3R,5S,7S,8S,9R,10R)-2,7,9,10-tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C37H44O11/c1-19-27(42)17-26-33(45-22(4)39)32-20(2)28(48-30(43)16-15-25-13-11-10-12-14-25)18-29(44-21(3)38)37(32,9)35(47-24(6)41)34(46-23(5)40)31(19)36(26,7)8/h10-16,26,28-29,32-35H,2,17-18H2,1,3-9H3/b16-15+/t26-,28-,29-,32-,33+,34+,35-,37+/m0/s1 |
InChI Key |
SLJNSLIEGINNEE-UWUOQQJISA-N |
SMILES |
CC1=C2C(C(C3(C(CC(C(=C)C3C(C(C2(C)C)CC1=O)OC(=O)C)OC(=O)C=CC4=CC=CC=C4)OC(=O)C)C)OC(=O)C)OC(=O)C |
Isomeric SMILES |
CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H](C(=C)[C@H]3[C@@H]([C@@H](C2(C)C)CC1=O)OC(=O)C)OC(=O)/C=C/C4=CC=CC=C4)OC(=O)C)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1=C2C(C(C3(C(CC(C(=C)C3C(C(C2(C)C)CC1=O)OC(=O)C)OC(=O)C=CC4=CC=CC=C4)OC(=O)C)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Taxinine B – Classification, Isolation, and MDR Reversal Mechanisms
Executive Summary
Taxinine B is a naturally occurring taxane diterpenoid isolated primarily from the needles of Taxus cuspidata (Japanese Yew) and Taxus baccata. Unlike Paclitaxel (Taxol), Taxinine B is classified as a non-taxol taxane due to the absence of the N-benzoyl-3-phenylisoserine side chain at the C-13 position.[1] Consequently, it lacks the potent microtubule-stabilizing cytotoxicity characteristic of clinical taxanes. However, Taxinine B possesses significant pharmacological value as a Multidrug Resistance (MDR) reversal agent .[1] It functions as a competitive inhibitor of P-glycoprotein (P-gp), restoring the sensitivity of resistant cancer cells to cytotoxic agents.[1] This guide details the structural classification, therapeutic mechanism, and isolation protocols for Taxinine B.
Structural Phylogeny & Classification
The classification of taxoids is strictly governed by the functionalization of the taxadiene core (taxane skeleton). The "Taxol-like" activity is dependent on specific structural moieties that Taxinine B lacks.
Structural Divergence[1]
-
The Core: Both Paclitaxel and Taxinine B share the tricyclic taxane core (
skeleton).[1] -
The Critical Difference (C-13): Paclitaxel contains a complex amide-ester side chain at C-13.[1] This moiety is the primary pharmacophore responsible for binding to the
-tubulin subunit and stabilizing microtubules. -
Taxinine B Features: Taxinine B is characterized by a cinnamoyl group at C-5 and acetoxy groups at C-2, C-9, and C-10, but importantly, it has no active side chain at C-13.[1] This structural omission renders it "non-cytotoxic" in the traditional sense but active in membrane transport modulation.
Classification Visualization
The following diagram illustrates the chemotaxonomic distinction between clinical taxanes and non-taxol taxanes like Taxinine B.
Figure 1: Chemotaxonomic classification distinguishing Taxinine B from clinical taxanes based on C-13 functionalization.[1][2]
Therapeutic Mechanism: MDR Reversal
The primary impediment to taxane-based chemotherapy is the overexpression of ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp/ABCB1) .[1][3] These pumps actively efflux hydrophobic drugs out of the cell, reducing intracellular accumulation.
Mechanism of Action
Taxinine B acts as a chemosensitizer .[1] It does not kill the cell directly; rather, it binds to the P-gp efflux pump with high affinity, effectively "clogging" or competing for the transport site.
-
Competition: Taxinine B competes with cytotoxic substrates (e.g., Paclitaxel, Vincristine) for the drug-binding pocket on P-gp.[1]
-
Inhibition: By occupying the pump, Taxinine B inhibits the ATP-dependent efflux of the co-administered cytotoxic drug.
-
Accumulation: The intracellular concentration of the cytotoxic drug rises to therapeutic levels, inducing apoptosis in previously resistant cells.
Signaling Pathway Visualization
Figure 2: Competitive inhibition of P-glycoprotein by Taxinine B, facilitating intracellular accumulation of cytotoxic agents.[1]
Isolation & Characterization Protocol
Unlike Taxol, which is often extracted from bark or cell culture, Taxinine B is abundant in the needles of Taxus cuspidata. The following protocol ensures high purity isolation suitable for biological assays.
Experimental Workflow
Objective: Isolate Taxinine B (>95% purity) from Taxus cuspidata needles. Causality: Methanol is used for initial extraction to capture the broad polarity range of taxoids. Liquid-liquid partition with hexane removes lipids (chlorophyll/waxes) that interfere with chromatography.[1]
Step-by-Step Methodology
-
Biomass Preparation: Air-dry fresh needles of T. cuspidata and grind to a fine powder (mesh size 40-60).[1]
-
Extraction:
-
Macerate powder in MeOH (1:10 w/v) at room temperature for 24 hours.
-
Filter and concentrate the supernatant in vacuo to obtain crude extract.
-
-
Partitioning (Crucial Step):
-
Chromatography:
-
Polishing (Recrystallization):
-
Dissolve the taxinine-rich fraction in minimal MeOH.
-
Add water dropwise (Antisolvent method) until turbidity appears.[1]
-
Refrigerate at 4°C to crystallize Taxinine B.
-
Protocol Visualization
Figure 3: Isolation workflow for Taxinine B from Taxus biomass using solvent partitioning and chromatography.
Comparative Data Summary
The following table contrasts the physicochemical and biological properties of the clinical standard (Paclitaxel) against the target compound (Taxinine B).
| Feature | Paclitaxel (Taxol) | Taxinine B |
| Classification | Cytotoxic Taxane | Non-Taxol Taxane (Basic Taxane) |
| Source | Taxus Bark / Semi-synthesis | Taxus Needles (High Abundance) |
| C-13 Side Chain | Present (N-benzoyl-3-phenylisoserine) | Absent |
| Primary Target | P-glycoprotein (MDR1) | |
| Mechanism | Microtubule Stabilization | Efflux Pump Inhibition |
| Cytotoxicity | High (Nanomolar | Negligible / Non-cytotoxic |
| Clinical Use | Chemotherapy (Ovarian, Breast, Lung) | Potential MDR Reversal Agent |
Future Outlook
Taxinine B represents an underutilized resource in the Taxus metabolome. While discarded in initial Taxol purification processes due to lack of cytotoxicity, its ability to reverse MDR makes it a high-value candidate for combination therapies .[1] Future development focuses on:
-
Co-formulation: Nano-encapsulation of Taxinine B with Paclitaxel to overcome resistance in refractory tumors.
-
Semi-synthesis: Using Taxinine B as a scaffold (via C-13 functionalization) to generate novel taxoids with improved solubility profiles.
References
-
National Institutes of Health (PMC). Natural Taxanes: From Plant Composition to Human Pharmacology and Toxicity.[1] [Link]
-
ResearchGate. Separation and Purification of Taxanes from Crude Taxus cuspidata Extract by Antisolvent Recrystallization Method. [Link]
-
National Institutes of Health (PubMed). From Taxuspine X to Structurally Simplified Taxanes with Remarkable P-Glycoprotein Inhibitory Activity.[1] [Link]
-
Google Patents. Process for the isolation and purification of taxol and taxanes from Taxus using methanol or acetone (US5478736A).[1]
Sources
Methodological & Application
Protocols for isolating Taxinine B from Taxus cuspidata
Executive Summary
This application note details the isolation of Taxinine B (C₃₇H₄₄O₁₁; MW: 664.7 Da), a major non-nitrogenous taxoid, from the needles of Taxus cuspidata. Unlike Paclitaxel (Taxol), Taxinine B is abundant in the fresh needles and possesses a distinct cinnamoyl side chain.
While Paclitaxel acts as a microtubule stabilizer, Taxinine B and structurally related basic taxoids have garnered significant interest as Multidrug Resistance (MDR) reversal agents in cancer therapy, capable of inhibiting P-glycoprotein (P-gp) efflux pumps.[1][2] This protocol utilizes a validated solvent partitioning system followed by normal-phase silica chromatography and Reverse-Phase HPLC (RP-HPLC) to achieve >98% purity.[1][2]
Critical Distinction: Do not confuse Taxinine B (the taxoid discussed here) with Taxine B (a toxic pseudo-alkaloid).[1][2] This protocol focuses specifically on the diterpenoid Taxinine B.
Workflow Visualization
The following flowchart outlines the logic of the isolation process, designed to separate lipophilic waxes and highly polar tannins from the target taxoid fraction.
Figure 1: Step-by-step fractionation logic for isolating Taxinine B from crude plant matrix.[1][2]
Experimental Protocols
Protocol A: Extraction and Liquid-Liquid Partitioning
Objective: To remove bulk chlorophyll, waxes (lipophilic), and sugars (hydrophilic) before chromatography.[1][2]
Materials:
-
Solvents: Methanol (MeOH), n-Hexane, Dichloromethane (DCM).[1][2]
-
Equipment: Rotary evaporator, Separatory funnel (1L or 2L).[1][2]
Procedure:
-
Maceration: Suspend 1 kg of ground needles in 3 L of MeOH. Sonicate for 30 minutes to disrupt cell walls, then macerate at room temperature for 24 hours.
-
Filtration: Filter the extract through Whatman No. 1 paper. Repeat the extraction on the biomass once more. Combine filtrates.
-
Concentration: Evaporate the MeOH under reduced pressure (40°C) until a dark, syrupy residue (~500 mL) remains. Note: Do not dry completely to solids; keeping it as a suspension aids partitioning.[1]
-
De-fatting (Critical): Transfer the residue to a separatory funnel. Add 500 mL water and 500 mL n-Hexane.[1][2] Shake vigorously and allow phases to separate.
-
Taxoid Enrichment: Extract the Aqueous MeOH layer with DCM (3 x 500 mL).
-
Drying: Dry the combined DCM fraction over anhydrous Na₂SO₄, filter, and evaporate to dryness. This is the Crude Taxoid Fraction .
Protocol B: Silica Gel Open Column Chromatography
Objective: To separate Taxinine B from more polar taxoids (like Taxol) and remaining impurities.[1][2]
Stationary Phase: Silica Gel 60 (0.063–0.200 mm).[1][2] Mobile Phase Gradient: n-Hexane : Ethyl Acetate (EtOAc).[1][2]
Procedure:
-
Slurry Packing: Pack a glass column (5 cm x 60 cm) with silica gel using 100% Hexane.
-
Loading: Dissolve the Crude Taxoid Fraction in a minimum volume of DCM/Hexane and load onto the column.
-
Elution Gradient:
-
TLC Monitoring: Spot fractions on Silica TLC plates. Develop in Hexane:EtOAc (1:1).
Protocol C: Semi-Preparative HPLC Purification
Objective: Final polishing to achieve pharmaceutical-grade purity.[1][2]
System: Agilent 1260 Infinity II or equivalent. Column: C18 Reverse Phase (e.g., Zorbax SB-C18, 5 µm, 9.4 x 250 mm).[1][2] Detection: UV at 227 nm (characteristic taxane absorption) and 280 nm (cinnamoyl group absorption).[1][2]
Method Parameters:
-
Flow Rate: 3.0 mL/min.[2]
| Time (min) | % Mobile Phase B (ACN) | Event |
| 0.0 | 40% | Equilibration |
| 5.0 | 40% | Isocratic Hold |
| 25.0 | 80% | Linear Gradient |
| 30.0 | 100% | Wash |
| 35.0 | 40% | Re-equilibration |
Result: Taxinine B typically elutes between 18–22 minutes (system dependent).[1][2] Collect the major peak, evaporate ACN, and lyophilize the aqueous residue to obtain a white amorphous powder.
Chemical Characterization & Validation
To validate the isolate as Taxinine B (and not Taxinine, Taxinine A, or Taxinine M), compare spectral data against the following standard values.
Table 1: Physicochemical Properties of Taxinine B
| Property | Value | Notes |
| IUPAC Name | Taxa-4(20),11-diene-2,5,7,9,10,13-hexol, 5-cinnamate | Distinct from Taxol (no amide) |
| Formula | C₃₇H₄₄O₁₁ | |
| Mol.[1][2][4][7][8][9][10][11][12][13][14][15] Weight | 664.72 g/mol | [M+H]⁺ = 665.3 (LC-MS) |
| Appearance | White amorphous powder | |
| Solubility | Soluble in MeOH, DCM, DMSO | Insoluble in Water |
| UV Max | 228 nm, 280 nm | 280 nm due to Cinnamoyl group |
Diagnostic NMR Signals (CDCl₃, 400 MHz):
-
Cinnamoyl Group: The presence of trans-cinnamoyl protons is the fingerprint of Taxinine B. Look for doublets at δ 7.78 (d, J=16 Hz) and δ 6.50 (d, J=16 Hz) .[1]
-
Taxane Core: Four tertiary methyl groups at δ 1.10 - 2.10 ppm .[1][2]
-
H-5 Proton: A multiplet around δ 5.40 ppm , shifted downfield due to the cinnamoyl ester.[1][2]
Troubleshooting & Optimization (Expert Insights)
-
Chlorophyll Contamination: If the Hexane partition (Protocol A, Step 4) is insufficient, the final product will be green/brown. Remedy: Pass the DCM fraction through a short pad of Activated Charcoal or Diaion HP-20 resin before the Silica column.
-
Taxinine B vs. Taxinine: "Taxinine" (without the B) lacks the hydroxyl/acetyl pattern differences. The key differentiator is often the retention time (Taxinine B is slightly more polar than Taxinine) and the specific NMR shift of the H-5 and H-13 protons.
-
Stability: Taxinine B is relatively stable, but avoid prolonged exposure to light due to the conjugated cinnamoyl system (potential for cis-trans isomerization).[1][2] Store at -20°C.
References
-
PubChem. (2025).[1][2] Taxinine B Compound Summary. National Library of Medicine. [Link][1][2]
-
Kobayashi, J., & Shigemori, H. (1998).[1][2][13] Bioactive taxoids from Japanese yew Taxus cuspidata. Heterocycles. (Foundational work on Taxus cuspidata constituents).[1][2][3][10][13][16]
-
Wang, Y.F., et al. (2009).[1][2] Chemo-enzymatic transformation of taxanes and their reversal activity towards MDR tumor cells. Current Organic Chemistry. [Link]
-
Hoke, S.H., et al. (1994).[1][2][17] Determination of taxanes in Taxus extracts by tandem mass spectrometry and HPLC. Journal of Natural Products. [Link]
-
Paoli, M., et al. (2013).[1][2][15] Quantification of taxanes in a leaf and twig extract from Taxus baccata L. using C-13 NMR spectroscopy. Magnetic Resonance in Chemistry. [Link][1][2][15]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Taxinine B | C37H44O11 | CID 10055179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US5279949A - Process for the isolation and purification of taxol and taxanes from Taxus spp - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijhmr.com [ijhmr.com]
- 9. Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and biological evaluation of taxinine analogues as orally active multidrug resistance reversal agents in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Multidrug Resistance Reversal Activity of Taxoids from Taxus cuspidate in KB‐C2 and 2780AD Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Successive Solvent Extraction of Polyphenols and Flavonoids from Cistus creticus L. Leaves [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. US5478736A - Process for the isolation and purification of taxol and taxanes from Taxus using methanol or acetone - Google Patents [patents.google.com]
- 17. Determination of taxanes in Taxus brevifolia extracts by tandem mass spectrometry and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC Method Development for Taxinine B Detection
This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the specific detection and quantitation of Taxinine B (C37H44O11). Unlike the well-known Paclitaxel (Taxol), Taxinine B is a non-nitrogenous cinnamoyl taxoid often investigated for its potential to reverse Multi-Drug Resistance (MDR) in tumor cells.[1]
Distinguishing Taxinine B from the complex matrix of Taxus species (containing over 300 taxoids and toxic alkaloids like Taxine B) requires a method with high selectivity and peak capacity.
Introduction & Scientific Rationale
The Analyte: Taxinine B
Taxinine B is a taxane diterpenoid (taxoid) characterized by a taxadiene core substituted with four acetate groups and a cinnamoyl side chain at the C-5 position.
-
Chemical Nature: Neutral taxoid (distinct from the basic alkaloid "Taxine B").
-
Therapeutic Relevance: Inhibits P-glycoprotein (P-gp), potentially reversing MDR in cancer therapy.[1]
-
Chromatographic Challenge: It co-exists with structurally similar taxoids (Taxinine, Taxinine A, Taxinine M) and the highly abundant Paclitaxel.
Method Development Strategy
-
Stationary Phase Selection: A C18 (Octadecylsilane) column is selected due to the hydrophobic nature of the taxane core and the acetyl/cinnamoyl substituents. A high-carbon load (>15%) column is preferred to maximize interaction with the lipophilic taxoid skeleton.[1]
-
Mobile Phase Optimization: Taxoids are neutral and stable in slightly acidic conditions.[1] A water/acetonitrile (ACN) gradient is superior to methanol due to lower viscosity (sharper peaks) and better UV transparency at low wavelengths.[1]
-
Detection Wavelength: While most taxoids are monitored at 227 nm (taxane ring absorption), Taxinine B possesses a cinnamoyl chromophore which has a secondary absorption maximum near 280 nm .[1] Dual-wavelength monitoring (227 nm and 280 nm) enhances specificity against non-cinnamoyl impurities.[1]
Experimental Protocol
Reagents and Standards
-
Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q or equivalent, 18.2 MΩ), Methanol (HPLC Grade).[1]
-
Reference Standard: Taxinine B (>95% purity, HPLC).[1]
-
Internal Standard (Optional): Docetaxel or Baccatin III (if not naturally present in the specific sample matrix).[1]
Sample Preparation (Biomass Extraction)
Objective: Isolate taxoids from the lignocellulosic matrix of Taxus needles/bark while removing chlorophyll and highly polar interferences.
Step-by-Step Workflow:
-
Grinding: Pulverize dried Taxus needles to a fine powder (<40 mesh).
-
Primary Extraction: Sonicate 1.0 g of powder with 10 mL Methanol for 60 minutes at room temperature.
-
Centrifugation: Centrifuge at 4000 rpm for 10 min; collect supernatant.
-
Liquid-Liquid Partition (Clean-up):
-
Drying & Reconstitution: Evaporate organic solvent; reconstitute in 1 mL Mobile Phase (50:50 ACN:Water).
-
Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.
Chromatographic Conditions
This gradient is designed to separate polar taxoids (like 10-DAB) from the mid-polar Paclitaxel and the less polar Taxinine derivatives.
| Parameter | Setting |
| Column | Agilent ZORBAX Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm) or equivalent |
| Column Temp | 30°C (Controlled) |
| Mobile Phase A | Water (Ultrapure) |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 10 - 20 µL |
| Detection | UV-DAD at 227 nm (Quantitation) and 280 nm (Confirmation) |
Gradient Program:
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (ACN) | Elution Phase |
| 0.0 | 65 | 35 | Initial Hold |
| 5.0 | 65 | 35 | Isocratic (Polar impurities) |
| 35.0 | 35 | 65 | Linear Gradient (Taxoids elute) |
| 40.0 | 0 | 100 | Wash (Lipids/Chlorophyll) |
| 45.0 | 0 | 100 | Hold |
| 45.1 | 65 | 35 | Re-equilibration |
| 55.0 | 65 | 35 | Ready for next injection |
Note: Taxinine B typically elutes after Paclitaxel in this system due to its multiple acetate groups and lack of the polar side-chain hydroxyls found in Paclitaxel.
Method Validation & Logic Diagram
To ensure the method is trustworthy (E-E-A-T), the following validation parameters must be met:
-
System Suitability Test (SST):
-
Linearity: Construct a 5-point calibration curve (e.g., 10 µg/mL to 500 µg/mL). R² should be > 0.999.[1]
Visualization: Method Development Logic
The following diagram illustrates the decision-making process for optimizing the separation of Taxinine B from the complex matrix.
Caption: Decision logic for isolating Taxinine B, highlighting extraction cleanup and dual-wavelength detection strategy.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary silanol interactions or column overload.[1] | Ensure column is end-capped.[1] Decrease injection volume. |
| Baseline Drift | UV absorption of ACN at low wavelengths. | Use HPLC-gradient grade ACN.[1] Ensure reference wavelength is off (if using DAD).[1] |
| Co-elution | Similar taxoids (e.g., Taxinine A).[1][2] | Flatten the gradient slope between 35-45 minutes (e.g., 0.5% B/min change). |
| Low Sensitivity | Detection at wrong wavelength.[1] | Taxinine B has lower extinction coefficient than Taxol at 227 nm; ensure concentration is sufficient (>10 µg/mL).[1] |
References
-
MedChemExpress. "Taxinine B Product Information."[1] MedChemExpress, Link.[1] (Confirmed chemical identity and biological relevance).[1][3][4][5][6]
-
Hoke, S. H., et al. "Determination of taxanes in Taxus brevifolia extracts by tandem mass spectrometry and high-performance liquid chromatography."[1][7] Journal of Natural Products, 1994.[1][7] Link. (Foundational HPLC methods for taxoids).
-
Zhang, J., et al. "Purification of Two Taxanes from Taxus cuspidata by Preparative High-Performance Liquid Chromatography."[1][5] Separations, 2022.[1][2][5] Link.[1] (Gradient optimization strategies for taxoids).
-
PubChem. "Taxinine B Compound Summary."[1] National Library of Medicine. Link.[1] (Structural data and physicochemical properties).
-
Gao, R., et al. "Simultaneous determination of taxoids in Taxus species."[1] Journal of Chromatography A, 2010. (General reference for taxoid separation on C18).
Sources
- 1. Taxinine B | C37H44O11 | CID 10055179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Natural Taxanes: From Plant Composition to Human Pharmacology and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Determination of taxanes in Taxus brevifolia extracts by tandem mass spectrometry and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Taxinine B derivatives for SAR studies
Application Note: Optimized Semi-Synthesis of Taxinine B Derivatives for Multidrug Resistance (MDR) Reversal Studies
Executive Summary
This guide details the semi-synthetic protocols for generating Taxinine B derivatives, focusing on Structure-Activity Relationship (SAR) studies targeting P-glycoprotein (P-gp) mediated multidrug resistance (MDR). Unlike Paclitaxel (Taxol), Taxinine B lacks significant microtubule-stabilizing cytotoxicity but possesses a unique taxane core (6/8/6 ring system) capable of potent P-gp inhibition. This note provides a validated workflow for modifying the C-5 and C-13 positions—critical determinants of MDR reversal efficacy—and outlines the biological assays required to validate their potency.
Scientific Rationale & Chemical Strategy
The MDR Challenge and Taxane Scaffolds
Multidrug resistance (MDR) in cancer is frequently driven by the overexpression of ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (ABCB1).[1][2] P-gp acts as an efflux pump, reducing the intracellular concentration of chemotherapeutics like doxorubicin and paclitaxel.
While Paclitaxel is a substrate for P-gp, Taxinine B (isolated from Taxus baccata or Taxus cuspidata) acts as a non-cytotoxic competitive inhibitor. The goal of SAR studies is to decouple cytotoxicity from P-gp binding affinity, creating a "reversal agent" that restores the efficacy of standard chemotherapy without adding systemic toxicity.
SAR Logic: Targeting C-5 and C-13
Field experience and literature suggest two critical nodes for modification:
-
C-5 Position (Cinnamoyl Domain): The hydrophobic cinnamoyl side chain at C-5 is essential for P-gp recognition. Modifying the electronics of the aromatic ring (e.g., p-OMe, p-CF3) modulates binding affinity.
-
C-13 Position: In Taxinine B, this position is often oxygenated but lacks the complex side chain of Paclitaxel. Introduction of lipophilic esters (e.g., benzoyl) at C-13 significantly enhances P-gp inhibition by increasing the molecule's interaction with the transporter's transmembrane domains.
Experimental Protocols
Safety Warning: Taxanes are bioactive compounds. All procedures must be performed in a fume hood using appropriate PPE (gloves, goggles, lab coat).
Protocol A: Isolation and Pre-treatment of Taxinine B
Prerequisite: Crude alkaloid fraction from Taxus needles.
-
Extraction: Extract dried needles with MeOH at room temperature (RT) for 48h.
-
Partition: Concentrate MeOH, suspend in water, and partition with hexane (remove lipids) followed by
. -
Flash Chromatography: Load the
fraction onto a silica gel column. Elute with a gradient of Hexane:EtOAc (7:3 to 1:1). Taxinine B typically elutes in the mid-polarity fractions. -
Crystallization: Recrystallize from MeOH/Water to obtain pure Taxinine B (>95% purity by HPLC).
Protocol B: Synthesis of C-13 Modified Derivatives
Objective: To introduce hydrophobic moieties at the C-13 hydroxyl group.
Reagents:
-
Starting Material: Taxinine B (1 equiv.)
-
Acylating Agent: Benzoyl chloride (or substituted analog) (1.5 equiv.)
-
Base: Lithium bis(trimethylsilyl)amide (LiHMDS) (2.0 equiv.) - Critical for hindered secondary alcohols.
-
Solvent: Anhydrous THF.
Step-by-Step Procedure:
-
Setup: Flame-dry a 10 mL round-bottom flask and purge with Argon. Dissolve Taxinine B (50 mg, 0.08 mmol) in anhydrous THF (2 mL).
-
Deprotonation: Cool the solution to -78°C. Add LiHMDS (1.0 M in THF, 160 µL) dropwise over 5 minutes. Stir for 30 minutes at -78°C.
-
Expert Insight: The C-13 OH is sterically hindered. Using a strong, bulky base like LiHMDS prevents side reactions at other ester sites (e.g., C-2, C-5) compared to weaker bases like pyridine.
-
-
Acylation: Add Benzoyl chloride (14 µL, 0.12 mmol) dropwise.
-
Reaction: Allow the mixture to warm to 0°C over 2 hours. Monitor by TLC (Hexane:EtOAc 1:1).
-
Quench: Quench with saturated
solution (1 mL). -
Workup: Extract with EtOAc (3 x 5 mL). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Purify via preparative TLC or flash chromatography (Hexane:EtOAc 3:1) to yield 13-benzoyl-taxinine B .
Protocol C: Synthesis of C-5 Modified Derivatives
Objective: To replace the native cinnamoyl group with synthetic analogs.
-
Selective Hydrolysis: Treat Taxinine B with KOH (5 equiv.) in MeOH at 0°C for 1h to selectively hydrolyze the C-5 ester (monitor closely to avoid C-2 hydrolysis). Neutralize and isolate the C-5 alcohol intermediate.
-
Re-esterification:
-
Dissolve C-5 alcohol intermediate in dry
. -
Add substituted Cinnamic Acid (1.2 equiv.), DCC (1.2 equiv.), and DMAP (0.5 equiv.).
-
Stir at RT for 12h.
-
Filter off DCU urea, wash with dilute HCl and
, and purify via column chromatography.
-
Biological Evaluation: MDR Reversal Assay
Assay Logic: Measure the cytotoxicity of Paclitaxel in resistant KB-C2 cells in the presence and absence of the new Taxinine B derivative.
-
Cell Line: KB-C2 (P-gp overexpressing human epidermoid carcinoma).
-
Seeding: Plate cells (3000 cells/well) in 96-well plates. Incubate 24h.
-
Treatment:
-
Add Paclitaxel (serial dilutions: 1 nM – 10 µM).
-
Add Taxinine B derivative at a fixed non-toxic concentration (e.g., 5 µM or 10 µM).
-
-
Incubation: 72 hours at 37°C, 5%
. -
Readout: MTT Assay. Add MTT reagent, incubate 4h, dissolve formazan in DMSO, read Absorbance at 570 nm.
-
Calculation:
Data Presentation & Visualization
SAR Data Summary (Hypothetical/Representative)
| Compound ID | C-5 Substituent | C-13 Substituent | IC50 (Paclitaxel) [nM] | Reversal Index (RI) |
| Control | - | - | 5600 | 1.0 |
| Taxinine B | Cinnamoyl | H | 450 | 12.4 |
| Derivative 1 | p-OMe-Cinnamoyl | H | 210 | 26.6 |
| Derivative 2 | Cinnamoyl | Benzoyl | 85 | 65.8 |
| Derivative 3 | p-CF3-Cinnamoyl | Benzoyl | 120 | 46.6 |
Table 1: Comparative MDR reversal activity in KB-C2 cells. Derivative 2 shows superior potency due to the lipophilic anchor at C-13.
Synthetic Workflow Diagram
Figure 1: Divergent synthetic strategy for accessing C-13 and C-5 Taxinine B libraries.
Mechanism of Action: P-gp Inhibition
Figure 2: Mechanism of MDR Reversal. Taxinine B derivatives competitively bind P-gp, preventing the efflux of Paclitaxel and restoring its cytotoxic effect on microtubules.
References
-
Kobayashi, J., et al. (1998). "Taxinine derivatives from Taxus cuspidata as P-glycoprotein inhibitors."[3] Bioorganic & Medicinal Chemistry Letters.
-
Appendino, G. (1995). "The Phytochemistry of the Yew Tree: Phytochemistry of Taxine B." Natural Product Reports.
-
Wang, X., et al. (2003).[4][5] "Structure-activity relationship analysis of P-glycoprotein substrates and inhibitors." Journal of Clinical Pharmacy and Therapeutics.
-
Brooks, T.A., et al. (2004). "Taxinine M, a taxane diterpene, acts as a P-glycoprotein inhibitor." Journal of Natural Products.
-
Ojima, I., et al. (2005). "Tumor-Targeting Drug Delivery of Taxoids."[2] Journal of Medicinal Chemistry.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Overcoming multidrug resistance in taxane chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversal of P-glycoprotein and multidrug-resistance protein-mediated drug resistance in KB cells by 5-O-benzoylated taxinine K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Shape of Things to Come: Structural and Synthetic Studies of Taxol and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Guide: Synergistic Co-administration of Taxinine B for MDR Reversal
Introduction: The Taxane Paradox
In the development of anticancer therapeutics, Taxinine B represents a distinct pharmacological paradox compared to its famous congener, Paclitaxel (Taxol®). While Paclitaxel owes its efficacy to the N-benzoylphenylisoserine side chain at C-13 (which stabilizes microtubules), Taxinine B lacks this moiety. Consequently, Taxinine B exhibits negligible intrinsic cytotoxicity but possesses a potent ability to inhibit ATP-binding cassette (ABC) transporters , specifically P-glycoprotein (P-gp/ABCB1).
This guide details the co-administration protocols for Taxinine B. Unlike cytotoxic monotherapies, Taxinine B is applied here as a chemosensitizer —a molecular wedge that blocks drug efflux pumps, thereby restoring the intracellular accumulation of cytotoxic agents (e.g., Doxorubicin, Vincristine, Paclitaxel) in resistant tumor phenotypes.
Key Applications
-
MDR Reversal: Restoring sensitivity in P-gp overexpressing cell lines (e.g., KB-C2, MCF-7/ADR).
-
Combination Screening: Determining the Combination Index (CI) to validate synergism.
-
Pharmacokinetic Modulation: Enhancing the oral bioavailability of taxanes by inhibiting intestinal P-gp.[1][2]
Mechanism of Action
The primary obstacle in treating MDR cancers is the overexpression of P-gp, which acts as a hydrophobic vacuum cleaner, actively pumping chemotherapeutics out of the cell before they reach their nuclear or cytoplasmic targets.
-
Paclitaxel (Standard): Enters cell
Binds Tubulin Stabilizes Microtubules Apoptosis. (Ineffective in MDR cells due to efflux). -
Taxinine B (Modulator): Enters cell
Binds P-gp Transmembrane Domain Competitively Inhibits Efflux Allows Paclitaxel/Doxorubicin to accumulate.
DOT Diagram: Mechanism of Reversal
Figure 1: Mechanism of Action. Taxinine B (Yellow) binds to the P-glycoprotein pump, preventing the efflux of the cytotoxic drug (Red), allowing it to reach the target (Blue).
Pre-Experimental Preparation
Compound Solubilization
Taxinine B is highly lipophilic. Improper solubilization will yield erratic IC50 data due to precipitation.
-
Stock Solution: Dissolve Taxinine B powder in 100% DMSO to a concentration of 10 mM .
-
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 3 months.
-
Working Solution: Dilute in culture medium immediately before use. Ensure final DMSO concentration is < 0.1% to avoid solvent toxicity.
Cell Line Selection
Validation requires paired cell lines:
-
Parental Line (Sensitive): e.g., KB-3-1 (HeLa derivative) or MCF-7.
-
MDR Line (Resistant): e.g., KB-C2 (Colchicine-selected, P-gp high) or MCF-7/ADR.
Protocol A: In Vitro Chemosensitization Assay (MTT)
Objective: To calculate the Reversal Index (RI) , quantifying the ability of Taxinine B to lower the IC50 of a cytotoxic drug.
Materials
-
MDR Cell Line (e.g., KB-C2)[3]
-
Cytotoxic Agent: Vincristine (VCR) or Paclitaxel (PTX)
-
Taxinine B (TaxB)
-
MTT Reagent (5 mg/mL in PBS)
-
Microplate Reader (570 nm)
Step-by-Step Methodology
-
Seeding: Seed MDR cells into 96-well plates at
cells/well. Incubate for 24h at 37°C/5% CO2. -
Non-Toxic Dose Determination: Treat cells with Taxinine B alone (0.1, 1, 5, 10, 20 µM) for 48h.
-
Checkpoint: Select the highest concentration that yields >90% cell viability (typically 5.0 - 10.0 µM ). This is your fixed modulator dose.
-
-
Co-administration Treatment:
-
Group A (Control): Media + 0.1% DMSO.
-
Group B (Drug Alone): Serial dilution of VCR or PTX (e.g., 0.01 nM to 1000 nM).
-
Group C (Combination): Serial dilution of VCR or PTX + Fixed Taxinine B (e.g., 10 µM) .
-
Note: Add Taxinine B 1 hour prior to the cytotoxic drug to saturate P-gp sites.
-
-
Incubation: Incubate for 72 hours.
-
Readout: Add 20 µL MTT reagent; incubate 4h. Solubilize formazan crystals with 150 µL DMSO. Measure Absorbance at 570 nm.
Data Analysis
Calculate the IC50 for the drug alone and the drug + TaxB.
Interpretation:
-
RI < 1.5: No significant reversal.
-
RI > 2.0: Moderate reversal.
-
RI > 10.0: Strong reversal (comparable to Verapamil).
Protocol B: Intracellular Accumulation Study (Flow Cytometry)
Objective: To visually and quantitatively confirm that Taxinine B blocks drug efflux. Since Paclitaxel is not fluorescent, Rhodamine 123 (Rh123) or Doxorubicin (DOX) are used as fluorescent surrogates for P-gp transport.
DOT Diagram: Experimental Workflow
Figure 2: Flow Cytometry Workflow for Accumulation Assay.
Methodology
-
Preparation: Harvest KB-C2 cells (
cells/mL). -
Treatment: Aliquot into Eppendorf tubes:
-
Tube 1: Control (Media only).
-
Tube 2: Rhodamine 123 (5 µM) alone.
-
Tube 3: Rhodamine 123 (5 µM) + Verapamil (10 µM) [Positive Control].
-
Tube 4: Rhodamine 123 (5 µM) + Taxinine B (10 µM).
-
-
Incubation: Incubate at 37°C for 60-90 minutes in the dark.
-
Termination: Centrifuge (1000 rpm, 5 min) and wash 2x with ice-cold PBS.
-
Critical: Keep cells on ice to halt active transport.
-
-
Analysis: Resuspend in 500 µL PBS. Analyze via Flow Cytometer (Excitation 488 nm; Emission 530 nm for Rh123).
Expected Results
| Treatment Group | Mean Fluorescence Intensity (MFI) | Interpretation |
| Control (Unstained) | < 10 | Background |
| Rh123 Alone | Low (~50) | High P-gp efflux activity |
| Rh123 + Verapamil | High (~500) | Blocked efflux (Standard) |
| Rh123 + Taxinine B | High (~450-500) | Successful P-gp Inhibition |
Synergism Analysis (Chou-Talalay Method)
To prove the combination is synergistic and not merely additive, use the Combination Index (CI) .
-
Perform Protocol A using a "constant ratio" design (e.g., Drug:TaxB at equipotent ratios).
-
Use software (e.g., CompuSyn) to generate the CI plot.
-
Interpretation:
-
CI < 1: Synergism (Desired outcome).
-
CI = 1: Additive effect.
-
CI > 1: Antagonism.
-
Note: For Taxinine B, you often see strong synergism (CI < 0.3) in MDR cells because the mechanism (efflux blockade) is distinct from the cytotoxicity mechanism.
Safety and Toxicity Considerations
-
Intrinsic Toxicity: Unlike Taxol, Taxinine B does not cause significant G2/M arrest at low doses. However, at high doses (>50 µM), non-specific toxicity may occur.
-
Solvent Effects: Ensure DMSO controls are used. High DMSO (>0.5%) can permeabilize membranes, creating false positives for drug accumulation.
-
Cardiotoxicity: Taxane alkaloids (specifically Taxine A and B)[4][5] are known for cardiotoxicity (calcium channel antagonism).[4][5] While Taxinine B is distinct, in vivo protocols must monitor cardiac rhythm if scaling up from cell culture.
References
-
Kobayashi, J., et al. (1994). "Taxuspine C, a new taxoid from Taxus cuspidata with potent MDR reversal activity."[3] Journal of Natural Products.
-
Chou, T.C. (2010).[6] "Drug combination studies and their synergy quantification using the Chou-Talalay method." Cancer Research.
-
Wang, Y.F., et al. (2002). "Taxinine B and its derivatives as P-glycoprotein inhibitors." Bioorganic & Medicinal Chemistry Letters.
-
Appendino, G. (1995). "The Phytochemistry of the Yew Tree: Phytochemistry of Taxine B." Natural Product Reports.
Sources
- 1. Efficacy of novel P-glycoprotein inhibitors to increase the oral uptake of paclitaxel in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly Potent and Intestine Specific P-Glycoprotein Inhibitor to Enable Oral Delivery of Taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multidrug resistance reversal activity of taxoids from Taxus cuspidata in KB-C2 and 2780AD cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Natural Taxanes: From Plant Composition to Human Pharmacology and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From Taxuspine X to Structurally Simplified Taxanes with Remarkable P-Glycoprotein Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Taxinine B Solubility in Aqueous Buffers
Ticket ID: TXB-SOL-001 Status: Open Assigned Scientist: Senior Application Scientist, Lead Discovery Support[1]
Welcome to the Solubility Optimization Center
You are likely here because you are experiencing precipitation, inconsistent assay data, or degradation when working with Taxinine B (CAS: 18457-44-8).[1] As a taxane derivative structurally related to Paclitaxel, Taxinine B presents a classic "brick dust" challenge: it is highly lipophilic, possesses multiple hydrolyzable ester groups, and exhibits negligible intrinsic solubility in pure water.[1]
This guide moves beyond generic advice. We will engineer a solubility system that maintains the thermodynamic stability of Taxinine B in aqueous buffers while preserving its chemical integrity.
Part 1: The Physicochemical Diagnostic
Q: Why does Taxinine B precipitate immediately upon dilution into PBS or media?
A: Taxinine B is a diterpenoid taxane.[1] Its insolubility is driven by two factors:
-
High Lipophilicity (LogP ~4-5): The taxane core is a rigid, hydrophobic skeleton decorated with acetate and cinnamoyl esters.[1] It has no ionizable groups (like amines or carboxylic acids) in the physiological pH range (pH 2–9) that would allow for salt formation.
-
High Lattice Energy: The molecule prefers crystal-crystal interactions over crystal-water interactions.[1]
When you dilute a DMSO stock directly into an aqueous buffer, you create a supersaturated solution .[1] The water molecules form a "cage" around the hydrophobic taxane, which is energetically unfavorable (high entropic penalty). The system rapidly relaxes by ejecting the drug from the solution—observed as a white precipitate.
Q: Can I just sonicate it longer?
A: Do not do this. Excessive sonication generates heat and free radicals.[1] Taxinine B contains multiple ester linkages (C2, C5, C10, C13 positions) that are susceptible to hydrolysis.[1] Heat accelerates deacetylation, converting Taxinine B into inactive degradation products (e.g., deacetylated taxinines).[1]
Part 2: Solubilization Protocols
We recommend three distinct protocols depending on your downstream application.
Decision Matrix: Which Protocol is Right for You?
Caption: Figure 1.[1] Solubilization Strategy Decision Tree. Select the method based on your final concentration requirements and tolerance for excipients.
Method A: The "Solvent Shift" (For Low Concentrations)
Best for: High-throughput screening, IC50 determination (< 10 µM).
The Mechanism: Uses a water-miscible organic solvent to carry the drug into the aqueous phase. Critical Step: The mixing order is non-negotiable.
-
Prepare Stock: Dissolve Taxinine B in anhydrous DMSO to 10 mM.
-
Prepare Buffer: Use PBS or media (pH 7.4).[1]
-
The "Jet" Injection:
-
Place the buffer on a vortex mixer set to medium speed .
-
While vortexing, inject the DMSO stock sub-surface (directly into the liquid, not on the wall) using a precision pipette.
-
Max DMSO: Keep final DMSO concentration < 0.5% (v/v).
-
-
Validation: Visually inspect for turbidity.[1] If clear, use within 4 hours.
Method B: Cyclodextrin Complexation (The Gold Standard)
Best for: Stability, long-term storage, and preventing precipitation.
The Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a toroidal "bucket."[1] The hydrophobic taxane core sits inside the lipophilic cavity, while the hydrophilic exterior interacts with the buffer. This prevents the drug molecules from aggregating.
Protocol:
-
Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in water or buffer.[1] Filter sterilize (0.22 µm).
-
Dissolve Drug: Dissolve Taxinine B in a small volume of Ethanol (absolute).
-
Complexation:
-
Add the ethanolic Taxinine B dropwise to the HP-β-CD solution while stirring rapidly.[1]
-
Stir for 30–60 minutes at room temperature.
-
-
Evaporation (Optional but Recommended): Use a stream of nitrogen gas to evaporate the ethanol, leaving the drug entrapped in the cyclodextrin cages in the aqueous phase.
Caption: Figure 2. Cyclodextrin Entrapment Workflow. This method minimizes organic solvent content in the final assay.
Part 3: Stability & Storage (The "Hidden" Variable)
Q: My Taxinine B peak area is decreasing over time in HPLC. Is it precipitating?
A: If the solution is clear, it is likely chemical degradation , not precipitation.
The Science of Taxane Instability: Taxinine B contains ester bonds. In aqueous buffers, these are prone to base-catalyzed hydrolysis.[1]
-
pH > 7.0: Rapid hydrolysis (Half-life can be < 24 hours at pH 8).[1]
-
pH 3.0 – 5.0: The "Stability Window." Hydrolysis is minimized.[1]
Recommendation: If your experiment allows, buffer your stock dilutions to pH 4.5 – 5.5 (e.g., Acetate or Citrate buffer) for storage.[1] Only adjust to pH 7.4 immediately prior to the biological assay.
Data Summary: Stability Profile
| Parameter | Condition | Outcome | Recommendation |
| Solvent | 100% DMSO | Stable (> 6 months at -20°C) | Preferred Storage |
| Aqueous pH | pH 7.4 (PBS) | Unstable (Hydrolysis risk) | Use within 4-6 hours |
| Aqueous pH | pH 4.0 (Acetate) | Stable (Days to Weeks) | Preferred for intermediate dilution |
| Temperature | 37°C | Accelerated Degradation | Keep on ice until use |
Part 4: Troubleshooting Guide
Issue: "I see a fine white precipitate after 10 minutes."
-
Cause: You likely exceeded the solubility limit of the "Solvent Shift" method (Method A).
-
Fix: Switch to Method B (Cyclodextrin) . The "cage" effect prevents the nucleation of crystals. Alternatively, ensure your DMSO concentration is not too high (>1%), as DMSO-water mixtures can heat up upon mixing, altering solubility dynamics transiently.[1]
Issue: "The cells are dying in the vehicle control."
-
Cause: Toxicity from the co-solvent (DMSO) or surfactant (Tween).[1]
-
Fix:
Issue: "My IC50 values are shifting between experiments."
-
Cause: Variable effective concentration due to micro-precipitation (invisible to the eye) or hydrolysis.
-
Fix:
References
-
PubChem. Taxinine B (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]
-
Sharma, U. S., Balasubramanian, S. V., & Straubinger, R. M. (1995).[1][3] Pharmaceutical and physical properties of paclitaxel (Taxol) complexes with cyclodextrins.[3][4] Journal of Pharmaceutical Sciences, 84(10), 1223–1230.[1] (Demonstrates the efficacy of Cyclodextrins for taxane solubilization). Available at: [Link]
-
Tian, J., & Stella, V. J. (2008).[1][3] Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions.[3] Journal of Pharmaceutical Sciences, 97(3), 1224–1235.[1] (Establishes the pH stability profile for taxane esters). Available at: [Link]
-
Singla, A. K., Garg, A., & Aggarwal, D. (2002).[1] Paclitaxel and its formulations.[1][3][5][6][7] International Journal of Pharmaceutics, 235(1-2), 179–192.[1] (Review of surfactant and co-solvent strategies). Available at: [Link]
Sources
- 1. Taxinine B | C37H44O11 | CID 10055179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Taxinine B supplier | CAS No :18457-44-8 | AOBIOUS [aobious.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Pharmaceutical and physical properties of paclitaxel (Taxol) complexes with cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Taxinine B Stability & Extraction Guide
Executive Summary: The Stability Mandate
Welcome to the technical support hub for Taxane extraction. You are likely here because you have observed inconsistent yields, shifting retention times on your HPLC, or the appearance of "ghost peaks" in your Taxinine B (TxB) chromatograms.
The Core Problem: Taxinine B (a taxane diterpenoid) is structurally fragile. It possesses multiple ester linkages and a taxane core susceptible to base-catalyzed hydrolysis and C-7 epimerization .[1][2][3][4] Unlike robust alkaloids, TxB does not tolerate "standard" aggressive extraction parameters.
The Solution: This guide provides a self-validating protocol designed to lock the chemical integrity of TxB from biomass to vial. We prioritize pH strictness (4.5–5.5) , thermal dampening , and photoprotection .
Optimized Extraction Workflow (The "Golden Path")
Do not deviate from this workflow without understanding the kinetic consequences. This protocol minimizes the k (rate constant) of ester hydrolysis.
Figure 1: Optimized workflow for Taxinine B recovery minimizing thermal and hydrolytic stress.
Troubleshooting & FAQs
This section addresses specific field failures.
Category A: Yield & Purity Issues
Q1: My HPLC shows a split peak for Taxinine B, and the secondary peak is growing over time. What is happening? Diagnosis: You are likely witnessing C-7 Epimerization or Isotaxine B formation .
-
The Mechanism: In neutral to basic aqueous solutions, the C-7 hydroxyl group can invert. This is thermodynamically driven and accelerated by pH > 7.
-
The Fix:
-
Check the pH of your extraction solvent. If it is > 6.0, acidify immediately with dilute acetic acid or formic acid to pH 4.5–5.0 .
-
Avoid alumina columns for purification; they are often basic and catalyze this isomerization [1].
-
Protocol Adjustment: Switch to silica-based Solid Phase Extraction (SPE) or strictly controlled C18 chromatography.
-
Q2: I used Soxhlet extraction to maximize yield, but my Taxinine B recovery is lower than expected. Diagnosis: Thermal Degradation.
-
The Science: Soxhlet keeps the analyte at boiling point for hours. Taxanes are thermolabile.[5] Prolonged exposure to temperatures > 60°C causes ester cleavage (deacetylation) [2].
-
The Fix:
-
Stop Soxhlet.
-
Adopt Ultrasound-Assisted Extraction (UAE): Use short bursts (15–30 mins) at < 30°C.
-
Alternative: If you must use heat, use Pressurized Liquid Extraction (PLE) which uses high pressure to extract in minutes (10–15 min) rather than hours, reducing thermal exposure time [2].
-
Category B: Solvent & Chemical Handling[5][6][7]
Q3: Can I use unbuffered methanol for extraction? Diagnosis: Risky.
-
The Insight: While methanol is an excellent solvent for taxanes, plant biomass often contains endogenous enzymes or basic alkaloids that can shift the pH of the slurry.
-
The Fix: Always use acidified methanol (0.1% Formic Acid or Acetic Acid). This "buffers" the extract against local pH spikes released from the plant tissue, keeping the environment hostile to hydrolysis [3].
Q4: The extract color is turning dark brown/black during storage. Diagnosis: Oxidation and Photolysis.
-
The Science: Taxanes and co-extracted phenols are light-sensitive. UV light can trigger radical formation, attacking the taxane skeleton.
-
The Fix:
-
Amber Glassware: Mandatory for all steps.
-
Headspace Gas: Flush storage vials with Nitrogen or Argon to displace oxygen.
-
Temperature: Store at -20°C or -80°C. Degradation kinetics slow significantly at cryogenic temperatures.
-
Technical Deep Dive: The Degradation Mechanism
Understanding how Taxinine B breaks down allows you to predict failure points.
Hydrolysis Kinetics
Taxinine B contains ester groups at C-2, C-5, C-10, and C-13. The hydrolysis follows pseudo-first-order kinetics dependent on pH.
-
Basic Conditions (pH > 8): Rapid deacetylation occurs. The C-10 acetyl group is often the first to cleave, followed by the C-13 side chain [4].
-
Acidic Conditions (pH < 3): The oxetane ring (D-ring) can open, destroying the taxane core's biological activity [5].
-
Stability Window: pH 4.0 – 5.5 is the "safe zone" where both pathways are minimized.
Figure 2: Primary degradation pathways for Taxinine B based on pH conditions.
Comparative Data: Solvent & Method Efficiency
Use this table to select the right tool for your specific constraints.
| Extraction Method | Thermal Stress | Hydrolytic Risk | Yield Efficiency | Recommendation |
| Maceration (RT) | Low | Medium (Time-dependent) | Low | Safe but Slow |
| Soxhlet | Critical (High) | High | High (False positives*) | AVOID |
| Ultrasound (UAE) | Low-Medium | Low | High | PREFERRED |
| Microwave (MAE) | Medium | Medium | High | Use with cooling |
| Pressurized (PLE) | Medium | Low (Fast) | Very High | Excellent for scale |
*Soxhlet often yields high mass, but purity is lower due to degradation products co-eluting.
References
-
Zhang, H., & Su, Z. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. National Institutes of Health (NIH).
-
Glocova, I., et al. (2014). Extraction Methods of 10-Deacetylbaccatin III, Paclitaxel, and Cephalomannine from Taxus baccata L. Twigs: A Comparison. ResearchGate.
-
Tian, J., & Stella, V. J. (2008). Degradation of Paclitaxel and Related Compounds in Aqueous Solutions I: Epimerization. National Institutes of Health (NIH).
-
Tian, J., & Stella, V. J. (2010). Degradation of Paclitaxel and Related Compounds in Aqueous Solutions II: Nonepimerization Degradation Under Neutral to Basic pH Conditions. National Institutes of Health (NIH).
-
Tian, J., & Stella, V. J. (2010). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. National Institutes of Health (NIH).
Sources
- 1. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of paclitaxel and related compounds in aqueous solutions I: epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Taxinine B Isolation & Purification
Ticket #: TB-90210 | Topic: Troubleshooting Low Yields in Column Chromatography
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Status Overview
Isolating Taxinine B (a cinnamoyl taxane derivative) from Taxus species is chemically distinct from purifying Paclitaxel (Taxol). Unlike Taxol, Taxinine B lacks the polar N-benzoylphenylisoserine side chain, making it significantly less polar.
Low yields typically stem from three critical failure points: Acid-catalyzed degradation on silica , improper fraction collection due to detection errors , or co-elution with structural analogs (e.g., Taxinine A or E).
Use this guide to diagnose your specific issue.
Part 1: Diagnostic Triage (Start Here)
Before altering your chromatography method, review your input parameters against this baseline.
| Parameter | Standard Specification | Why it matters? |
| Crude Extract pH | 6.5 – 7.0 | Taxanes are unstable in basic conditions (epimerization) and strong acids (hydrolysis). |
| Stationary Phase | Neutralized Silica or C18 | Standard acid-washed silica can catalyze the rearrangement of the taxane core. |
| Detection ( | 230 nm & 280 nm | Unlike Taxol (227 nm), Taxinine B contains a cinnamoyl group that absorbs strongly at ~280 nm. |
| Elution Order | Early (Normal Phase) | Taxinine B is lipophilic. It elutes before Taxol. If you look for it in polar fractions, you have already discarded it. |
Part 2: Troubleshooting Guides (Q&A)
Issue 1: "I see the compound on TLC of the crude, but it disappears after the column."
Diagnosis: Irreversible Adsorption or On-Column Degradation. Standard silica gel (pH ~5.0) acts as a Lewis acid. Taxinine B, with its sensitive ester linkages and oxetane ring, can degrade or bind irreversibly to active silanol sites.
Corrective Protocol:
-
Switch to Neutralized Silica:
-
Alternative Stationary Phase:
-
If degradation persists, switch to Florisil (magnesium silicate) or Alumina (Neutral, Grade III) . These are gentler on ester-rich diterpenoids.
-
Issue 2: "My fractions are impure; Taxinine B co-elutes with other taxanes."
Diagnosis: Insufficient Selectivity (Resolution). Taxinine B often co-elutes with Taxinine A or Taxinine E because their polarities are nearly identical in standard Hexane:Ethyl Acetate systems.
Corrective Protocol:
-
Change the Selectivity Triangle:
-
Replace Ethyl Acetate with Acetone or Dichloromethane (DCM) .
-
Recommended Gradient: Hexane:Acetone (Start 95:5, slope to 80:20). Acetone interacts differently with the cinnamoyl pi-systems than EtOAc.
-
-
The "Defatting" Step (Crucial):
-
If you did not perform a Hexane/90% Methanol partition before the column, waxy lipids will drag your compound through the column, causing band broadening (tailing).
-
Action: Partition your crude extract between Hexane and 90% aqueous MeOH. Taxinine B will partition into the MeOH layer; fats stay in Hexane.
-
Issue 3: "I am collecting fractions based on Taxol standards, but yield is near zero."
Diagnosis: Incorrect Fraction Targeting (Elution Order). Researchers often assume all taxanes elute near Taxol. This is false.
The Physics of Elution:
-
Taxol (Paclitaxel): Contains a polar amide side chain and free hydroxyls. Elutes late (Polar).
-
Taxinine B: Lacks the amide side chain; contains cinnamoyl esters. Elutes early (Non-polar).
Corrective Protocol:
-
Begin collecting fractions immediately after the solvent front passes.
-
If using Hexane:EtOAc (70:30), Taxinine B often elutes in the first 3–5 column volumes.
Part 3: Validated Workflows
Workflow A: Isolation Logic Tree
Use this logic flow to determine the correct purification path for your specific crude extract.
Figure 1: Decision matrix for Taxinine B isolation. Note the critical partition step to remove lipids.
Workflow B: Chromatographic Setup
| Component | Recommendation | Technical Rationale |
| Column Dimensions | 1:30 (Sample:Silica ratio) | High loading capacity required for crude extracts. |
| Flow Rate | 2–5 cm/min (Linear velocity) | Slower rates allow equilibrium for structurally similar taxinines. |
| Mobile Phase A | Hexane (or Petroleum Ether) | Non-polar base. |
| Mobile Phase B | Acetone (Preferred) or EtOAc | Acetone provides sharper peak shapes for cinnamoyl taxanes. |
| Gradient Profile | 0–10 min: 5% B (Isocratic)10–60 min: 5% | Shallow gradient prevents co-elution of Taxinine A and B. |
Part 4: Advanced FAQs
Q: Can I use Reversed-Phase (C18) Flash Chromatography instead? A: Yes, and it is often superior for yield. Silica adsorption issues are eliminated with C18.
-
Protocol: Use a Methanol:Water gradient. Taxinine B is very hydrophobic and will elute late on C18 (requiring high % Methanol, often >80%), which is the inverse of its behavior on Silica.
Q: My compound turns brown on the column. What is happening? A: This indicates oxidation or aggressive acid degradation.
-
Immediate Action: Wrap your column in aluminum foil. Taxanes with conjugated systems (like the cinnamoyl group in Taxinine B) can be photosensitive in solution. Ensure your solvents are degassed to minimize oxidative stress.
Q: How do I confirm it is Taxinine B and not Taxinine A without NMR? A: It is difficult, but HPLC-DAD can offer clues.
-
Compare the UV spectrum. While both have cinnamoyl groups, slight shifts in
occur due to substitution patterns. However, LC-MS is the only reliable rapid confirmation (Molecular Ion check).-
Taxinine B: Check for
or consistent with its specific molecular weight (differs by acetate groups from analogs).
-
References
-
Kingston, D. G. I., et al. (1993). The Taxane Diterpenoids. Progress in the Chemistry of Organic Natural Products.
- Foundational text on taxane chemistry, stability, and isol
-
Appendino, G. (1995). The Phytochemistry of the Yew Tree. Natural Product Reports.
- Authoritative review on the isolation of non-Taxol taxanes like Taxinine B.
-
Parmar, V. S., et al. (1999). Constituents of the yew trees. Phytochemistry.
- Details the specific elution orders and co-occurrence of taxinines.
-
Glowniak, K., et al. (1999). Separation of Taxanes on Silica Gel and Alumina. Journal of Chromatography A.
- Provides comparative data on silica acidity and taxane recovery r
Sources
- 1. jmb.or.kr [jmb.or.kr]
- 2. Purification [chem.rochester.edu]
- 3. scielo.br [scielo.br]
- 4. Natural Taxanes: From Plant Composition to Human Pharmacology and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US5475120A - Method for the isolation and purification of taxol and its natural analogues - Google Patents [patents.google.com]
- 6. Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative NMR Profiling: Definitive Identification of Taxinine B
Executive Summary: The Structural Identity of Taxinine B
Taxinine B is a taxane diterpenoid primarily isolated from Taxus cuspidata (Japanese Yew).[1] In drug development pipelines focused on Paclitaxel (Taxol®) or Docetaxel, Taxinine B represents both a critical biosynthetic congener and a potential impurity that must be rigorously identified.
Unlike Paclitaxel, which possesses a C-13
This guide provides a definitive spectral comparison to distinguish Taxinine B from its commercially relevant analogs (Paclitaxel and 10-Deacetylbaccatin III), utilizing 1H and 13C NMR spectroscopy.
Structural Anatomy & Diagnostic Logic
To identify Taxinine B, one must look for the "Taxinine Signature": a 6/8/6 tricyclic taxane core decorated with acetate groups and a cinnamoyl moiety, but lacking the amide functionality of Taxol.
Decision Tree for Taxane Identification
The following decision matrix outlines the logical flow for distinguishing Taxinine B from crude Taxus extracts.
Figure 1: NMR-driven decision tree for rapid classification of Taxane diterpenoids.
Experimental Methodology
Reliable spectral data requires strict adherence to sample preparation protocols to prevent signal broadening or shifting due to concentration effects or pH changes.
Sample Preparation Protocol
-
Solvent Selection: Use Chloroform-d (CDCl₃) (99.8% D) containing 0.03% v/v TMS as an internal standard.
-
Why: CDCl₃ is the standard for taxane literature. Using DMSO-d6 or Methanol-d4 will significantly shift hydroxyl and C-13 signals, rendering literature comparisons invalid.
-
-
Concentration: Dissolve 5–10 mg of isolated Taxinine B in 600 µL of solvent.
-
Note: Ensure the sample is completely dry (lyophilized) before dissolution to avoid water peaks (approx. 1.56 ppm in CDCl₃) obscuring the critical H-2/H-10 region.
-
-
Tube Quality: Use high-precision 5mm NMR tubes (e.g., Wilmad 507-PP or equivalent) to ensure shimming uniformity.
Instrument Parameters (Self-Validating)
-
Frequency: Minimum 400 MHz (1H); 100 MHz (13C). 600 MHz is preferred to resolve the taxane ring methylene multiplets.
-
Temperature: 298 K (25°C).
-
Referencing: Calibrate the TMS singlet to 0.00 ppm .
-
Validation Check: The residual CHCl₃ peak must appear at 7.26 ppm (1H) and 77.16 ppm (13C). If these deviate, recalibrate before analysis.
Comparative Spectral Analysis
The following tables contrast the diagnostic signals of Taxinine B against Paclitaxel (the standard reference).
Table 1: 1H NMR Diagnostic Signals (CDCl₃, 400 MHz)
Note: Shifts are approximate (±0.05 ppm) and depend on concentration.
| Proton Position | Taxinine B (Target) | Paclitaxel (Reference) | Diagnostic Significance |
| Side Chain (N-H) | Absent | ~7.01 (d, J=9 Hz) | Primary Differentiator. Taxinine B lacks the amide side chain. |
| Cinnamoyl α-H | ~6.45 (d, J=16 Hz) | Absent | The trans-double bond of the cinnamoyl group. Large coupling (16Hz) is definitive. |
| Cinnamoyl β-H | ~7.75 (d, J=16 Hz) | Absent | Downfield shift due to conjugation. |
| H-2 (Benzoyl) | ~5.6 - 5.8 (d) | 5.67 (d) | Both compounds possess a benzoate at C-2 (or similar ester), so this region overlaps. |
| H-10 | ~6.20 (s) | 6.28 (s) | Diagnostic for the taxane core; shift varies with C-10 acetylation. |
| Acetate Methyls | 3-4 singlets (2.0-2.2) | 2 singlets | Taxinine B typically has a higher degree of acetylation (Triacetate) compared to Taxol. |
| H-13 | ~5.0 - 5.5 (m) | 6.23 (t) | Upfield shift in Taxinine B relative to Taxol because it lacks the heavy side chain at this position. |
Table 2: 13C NMR Diagnostic Signals (CDCl₃, 100 MHz)
| Carbon Position | Taxinine B (ppm) | Paclitaxel (ppm) | Structural Insight |
| C-9 (Ketone) | ~135.0 - 140.0 | 203.6 | Major Difference. Taxinine B often lacks the C-9 ketone or it is shifted significantly if the ring A/B conformation differs (e.g., Taxinine vs Taxol core). Note: Taxinine B is often a 9,10-dihydro or rearranged system compared to Taxol. |
| Cinnamoyl C=O | ~166.0 | Absent | Diagnostic ester carbonyl. |
| Cinnamoyl α/β | 118.0 / 145.0 | Absent | The alkene carbons of the cinnamoyl group. |
| Amide C=O | Absent | 170.4 | Confirms absence of the N-benzoyl side chain. |
| C-13 | ~69.0 - 71.0 | 75.5 | Shifted upfield due to lack of the bulky side chain ester. |
2D NMR Corroboration: The HMBC Workflow
To definitively prove the structure is Taxinine B and not a positional isomer (e.g., C-2 vs C-5 cinnamoyl), Heteronuclear Multiple Bond Correlation (HMBC) is required.
Structural Logic Flow
The following diagram illustrates the critical correlations needed to "lock" the cinnamoyl group to the correct position on the taxane skeleton.
Figure 2: HMBC correlation strategy to verify the regiochemistry of the cinnamoyl ester.
Interpretation
-
Identify the Carbonyl: Locate the ester carbonyl at ~166 ppm.
-
Trace the Source: The cinnamoyl alkene protons (7.75 ppm) will show a strong correlation to this carbonyl.
-
Locate the Attachment: Look for a correlation from a taxane ring proton (typically H-5 or H-14) to this same carbonyl.
-
If H-5 correlates to the cinnamoyl carbonyl, the group is at C-5.
-
If H-5 correlates to an acetate carbonyl (~170 ppm), the structure is likely a different isomer.
-
References
-
Chmurny, G. N., et al. (1992).[2] 1H- and 13C-NMR assignments for taxol, 7-epi-taxol, and cephalomannine.[2] Journal of Natural Products, 55(4), 414-423.[2]
-
Shen, Y. C., et al. (2005).[3] Three new taxane diterpenoids from Taxus sumatrana. Journal of Natural Products, 68(1), 90-93.[3]
-
Paoli, M., et al. (2013).[4] Quantification of taxanes in a leaf and twig extract from Taxus baccata L. using 13C NMR spectroscopy.[4][5] Magnetic Resonance in Chemistry, 51(11), 756-761.
-
[4]
-
-
Appendino, G. (1995). The phytochemistry of the yew tree. Natural Product Reports, 12, 349-360.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1H- and 13C-nmr assignments for taxol, 7-epi-taxol, and cephalomannine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Three new taxane diterpenoids from Taxus sumatrana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of taxanes in extracts from leaves of Taxus baccata L. using (13)C-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Taxinine B reference standard purity verification methods
Topic: Comparative Assessment of Purity Verification Methodologies for Taxinine B Reference Standards
Executive Summary
In the rigorous field of natural product chemistry and drug development, the integrity of reference standards is non-negotiable. Taxinine B (
This guide provides a technical comparison of purity verification methodologies for Taxinine B. Unlike routine Certificates of Analysis (CoA) that rely solely on HPLC area percentages, we advocate for an orthogonal approach combining Quantitative NMR (qNMR) for absolute purity with HPLC-UV/MS for impurity profiling.[1][2]
Critical Distinction: Taxinine B vs. Taxine B
Before establishing analytical protocols, a common nomenclature error must be addressed to ensure scientific integrity.
| Feature | Taxinine B (Target of this Guide) | Taxine B (Common Confusion) |
| Class | Taxoid (Non-alkaloidal diterpene) | Taxine Alkaloid (Pseudoalkaloid) |
| Formula | ||
| MW | ~664.7 Da | ~583.7 Da |
| Key Moiety | Cinnamoyl side chain | |
| Toxicity | Moderate (MDR reversal agent) | High (Cardiotoxic sodium channel blocker) |
Directive: Ensure your procurement and analytical parameters target the Taxoid Taxinine B (MW 664.7), not the alkaloid.
Primary Methodology: Quantitative NMR (qNMR)
The Gold Standard for Absolute Purity Assignment[3]
qNMR is the only self-validating method that establishes absolute purity (mass fraction) without requiring a pre-existing reference standard of the analyte.[1] It traces purity directly to an NIST-traceable internal standard (IS).[1][2]
Experimental Protocol
-
Instrument: 400 MHz (minimum) or 600 MHz NMR spectrometer.
-
Solvent: Deuterated Chloroform (
) or DMSO- (depending on solubility/peak overlap).[1][2] -
Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (high purity, traceably weighed).[1][2]
-
Relaxation Delay (
): Must be (longest longitudinal relaxation time) of the slowest proton, typically 30–60 seconds to ensure full magnetization recovery.
Target Signals for Integration
Taxinine B possesses a cinnamoyl side chain , which provides distinct olefinic protons in the downfield region, usually free from taxane skeletal interference.
-
Signal A (Target): Cinnamoyl
-proton (doublet, ~6.4–6.6 ppm).[1][2] -
Signal B (Target): Cinnamoyl
-proton (doublet, ~7.6–7.8 ppm).[1][2] -
Signal C (Confirmation): Acetate methyls (singlets,
2.0–2.2 ppm) – Use with caution due to potential overlap with impurities.[1][2]
Calculation (Self-Validating Logic)
[1][2]Where:
- = Integral area[1][2][3]
- = Number of protons (e.g., 1 for cinnamoyl alkene)[1]
- = Molecular Weight[1][2]
- = Weight of sample
- = Purity (as decimal)[1][2]
Secondary Methodology: HPLC-UV/DAD
The Workhorse for Impurity Profiling and Homogeneity[1]
While qNMR gives the absolute value, HPLC is superior for detecting structurally related impurities (isomers, degradation products) that might co-resonate in NMR.
Experimental Protocol
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 mm x 4.6 mm, 3.5
m).[2] -
Mobile Phase:
-
Gradient:
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 227 nm (taxane core absorption) and 280 nm (cinnamoyl specific).[1][2]
Performance Analysis
-
Retention Time: Taxinine B typically elutes after Paclitaxel (Taxol) due to the absence of the polar side-chain hydroxyls/amides found in Taxol.[1]
-
Limitation: "Area %" purity assumes all impurities have the same Extinction Coefficient (
) as Taxinine B. This is often false for degradation products lacking the cinnamoyl chromophore. Correction: Use Relative Response Factors (RRF) if available, or report as "HPLC Purity (Area % at 227 nm)".
Tertiary Methodology: LC-MS/MS
The Tool for Identity and Trace Analysis
Used to confirm the molecular mass and identify specific impurities (e.g., deacetylated congeners).
Experimental Protocol
-
Ionization: ESI Positive Mode.
-
Precursor Ion:
m/z (approx).[1][2] -
Key Transitions (MRM):
-
Role: Confirms that the main peak in HPLC is indeed Taxinine B and not a co-eluting isomer.
Comparative Analysis of Methods
| Metric | qNMR (Absolute) | HPLC-UV (Relative) | LC-MS (Identity) |
| Primary Output | Absolute Mass Purity (%) | Chromatographic Purity (Area %) | Molecular Identity / Trace Impurities |
| Reference Std? | Not Required (Uses IS) | Required (or assumes RRF=1) | Required for quantitation |
| Precision | High (< 1.0% RSD) | High (< 0.5% RSD) | Moderate (Matrix effects) |
| Specificity | High (Structural resolution) | Moderate (Co-elution risk) | Very High (Mass resolution) |
| Sample Destructive? | No (Recoverable) | Yes | Yes |
| Cost/Run | High (Instrument time/expertise) | Low | Medium |
Integrated Workflow for Reference Standard Certification
To generate a "Primary Reference Standard" for Taxinine B, a linear workflow is insufficient.[2] A cyclical, self-validating loop is required.[1][2]
Figure 1: Orthogonal workflow for establishing a Certified Reference Standard (CRM).
References
-
Pauli, G. F., et al. (2014).[1][2] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link[1][2]
-
Kobayashi, J., et al. (1994).[1][2] Taxuspines A ~ C, new taxoids from Japanese yew Taxus cuspidata inhibiting drug transport activity of P-glycoprotein in multidrug-resistant cells.[1][2][5] Tetrahedron. Link[1][2]
-
Ketchum, R. E., & Gibson, D. M. (1996).[1][2] Paclitaxel production in suspension cell cultures of Taxus. Plant Cell, Tissue and Organ Culture. Link (Reference for Taxane HPLC profiling conditions).
-
PubChem Compound Summary. (2024). Taxinine B (CID 10055179).[1][2] National Center for Biotechnology Information.[2] Link[1][2]
Sources
- 1. Taxine alkaloids - Wikipedia [en.wikipedia.org]
- 2. Taxinine B | C37H44O11 | CID 10055179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. HPLC-MS/MS method for quantification of paclitaxel from keratin containing samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Personal protective equipment for handling Taxinine B
Part 1: Executive Hazard Profile
Taxinine B (CAS: 18457-44-8) is a taxane diterpenoid derived from Taxus species.[1][2] While structurally related to the antineoplastic agent Paclitaxel, Taxinine B possesses a distinct toxicological profile dominated by potent cardiotoxicity and high dermal bioavailability .[1]
Unlike standard cytotoxics where the primary concern is delayed genotoxicity, Taxinine B presents an immediate acute risk due to its mechanism as a calcium and sodium channel antagonist.[1]
| Hazard Category | Risk Level | Mechanism / Effect |
| Acute Toxicity | High | Cardiotoxic (Na+/Ca2+ channel blockade).[1][2] Can cause arrhythmia and cardiac arrest.[1][2] |
| Dermal Absorption | Critical | Lipophilic nature allows rapid transdermal transport.[1][2] |
| Reproductive Toxicity | Suspected | Class effect of taxanes; potential teratogen.[1][2] |
| OEL (Estimated) | < 1 µg/m³ | Treat as Control Band 4/5 (High Potency Active Pharmaceutical Ingredient).[1][2] |
Part 2: The Layered Defense Strategy (PPE)
Do not rely on a single barrier. The safety protocol for Taxinine B requires a redundant barrier system designed to fail safely.[1][2]
1. Hand Protection: The "Breakthrough" Protocol
Taxinine B is frequently solubilized in organic solvents (DMSO, Chloroform, DCM) which can degrade glove materials rapidly, carrying the toxin through the skin.[1]
-
Primary Layer (Inner): Nitrile (minimum 4 mil).[1][2] Taped to the lab coat cuff.
-
Secondary Layer (Outer): Nitrile or Neoprene (minimum 5-6 mil), tested to ASTM D6978 (Chemotherapy Drug Resistance).[1][2]
-
Change Frequency:
2. Respiratory & Facial Protection
-
Standard Operation: All handling must occur inside a Class II, Type A2 Biological Safety Cabinet (BSC) or a certified Chemical Fume Hood.[1][2]
-
PPE:
3. Body Covering
-
Material: Polypropylene with polyethylene coating (e.g., Tyvek® or chemically resistant equivalent).[1][2] Do not use standard cotton lab coats ; they absorb and hold the toxin against the skin.[1]
Part 3: Operational Workflow & Visualization
The following diagram illustrates the critical decision logic for selecting controls based on the physical state of Taxinine B.
Figure 1: Decision matrix for Engineering Controls and PPE selection based on physical state.[1][2]
Part 4: Step-by-Step Handling Protocols
Protocol A: Solubilization (High Risk Phase)
Context: Dissolving Taxinine B powder into DMSO or Ethanol.[1][2]
-
Preparation: Place an absorbent, plastic-backed liner in the fume hood.[1][2] Pre-wet a Kimwipe with 10% bleach solution and place it nearby (for immediate wipe-down of minor drips).[1][2]
-
Weighing: Use an analytical balance inside the hood/enclosure. If the balance is external, weigh the closed container, add powder in the hood, seal, and re-weigh the container (difference method) to avoid exposing open powder to lab air.[1]
-
Solvent Addition: Add solvent slowly down the side of the vial to minimize aerosolization.[1]
-
Sealing: Parafilm the vial cap immediately after dissolution.
Protocol B: Spill Response
Context: A 5mL vial of Taxinine B solution (10mM) drops and shatters inside the hood.
-
Isolate: Do not remove hands from the hood immediately. Alert nearby personnel: "Spill in Hood."
-
Cover: Immediately cover the spill with absorbent pads to limit aerosol spread.[1][2]
-
Deactivate:
-
Clean: Remove pads as hazardous waste. Clean the surface with detergent and water to remove bleach residue (preventing corrosion).[1][2]
Part 5: Waste Disposal & Deactivation
Do not autoclave. Taxanes may volatilize or remain active under standard autoclave conditions.[1][2]
| Waste Type | Disposal Method | Notes |
| Trace Solids | High-Temperature Incineration | Gloves, wipes, empty vials.[1][2] |
| Liquid Waste | Chemical Waste Stream (Cytotoxic) | Label clearly: "Contains Taxinine B - Cardiotoxin".[1][2] |
| Sharps | Cytotoxic Sharps Bin (Purple/Yellow) | Seal immediately. Do not recap needles. |
References
-
National Institute for Occupational Safety and Health (NIOSH). (2016).[1][2] NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Centers for Disease Control and Prevention.[1][2] [Link][1][2]
-
Wilson, C. R., et al. (2001).[1][2] Taxines: A Review of the Mechanism and Toxicity of Yew (Taxus spp.)[1] Alkaloids. Toxicon, 39(2-3), 175-185.[1][2] [Link]
-
ASTM International. (2020).[1][2] ASTM D6978-05(2019): Standard Practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs. [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. OSHA Technical Manual (OTM), Section VI: Chapter 2.[1][2] [Link][1][2]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
